2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide
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Overview
Description
The compound “2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide” is a biochemical used for proteomics research1. It has a molecular formula of C24H17F2N5O4 and a molecular weight of 477.4281.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s known that 1,2,3-triazoles can be synthesized using various methods, including the popular click chemistry approach2. The exact synthesis process for this specific compound would likely involve multiple steps and require a deep understanding of organic chemistry.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, it’s known that 1,2,3-triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms32. The compound also contains a pyrrolo[3,4-d][1,2,3]triazol ring and a phenoxyphenyl group1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, 1,2,3-triazoles are known to be highly stable, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, 1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability2.Scientific Research Applications
Electrochemical Properties and Synthesis
Research on tetrasubstituted tetraphenylethenes, similar in complexity to the compound , investigates their synthesis and electrochemical properties. These compounds have been studied for their unique electron processes during oxidation and solvent-dependent comproportionation constants, indicating potential applications in materials science and electrochemistry (Schreivogel et al., 2006).
Fluorescent Probes for Sensing
Another study explored benzoxazole and benzothiazole derivatives for their applicability as fluorescent probes in sensing magnesium and zinc cations. These compounds' sensitivity to pH changes suggests their use in developing sensitive, selective sensors for environmental or biological applications (Tanaka et al., 2001).
Optoelectrochemical Properties
Research on star-shaped pyrrole and thiophene functionalized monomers delves into their synthesis and the optoelectrochemical properties of the resulting copolymers. Such compounds, due to their electronic transitions and bandgap properties, could be significant in the development of new materials for electronic and optoelectronic devices (Ak & Toppare, 2009).
Domino Cyclization for γ-Lactam Synthesis
A novel route to bicyclic γ-lactams through a multi-component cyclization process was discovered, highlighting a method for synthesizing complex organic structures that could have implications in pharmaceutical chemistry and synthetic methodology (Goryaeva et al., 2023).
Synthesis of Benzoxazoles
The synthesis of 2- and 4-formylpyrido[2,1-b]benzoxazoles from o-acetaminophenols demonstrates innovative synthetic routes to complex heterocyclic compounds, which could be relevant in developing new pharmaceuticals or materials (Li et al., 2009).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. However, it’s important to note that any biochemical should be handled with appropriate safety measures.
Future Directions
The future directions of research involving this compound are not specified in the search results. However, given the broad applications of 1,2,3-triazoles in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science2, it’s likely that this compound could have potential applications in these areas.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field would be necessary.
properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N5O4/c25-18-11-8-15(12-19(18)26)31-23(33)21-22(24(31)34)30(29-28-21)13-20(32)27-14-6-9-17(10-7-14)35-16-4-2-1-3-5-16/h1-12,21-22H,13H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXJDNPYCLIYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide |
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